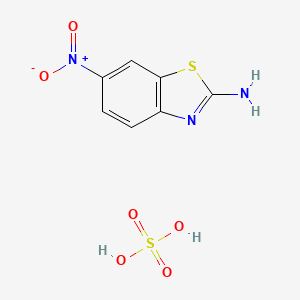

6-nitro-1,3-benzothiazol-2-amine;sulfuric acid

Description

Properties

CAS No. |

82199-10-8 |

|---|---|

Molecular Formula |

C7H7N3O6S2 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

6-nitro-1,3-benzothiazol-2-amine;sulfuric acid |

InChI |

InChI=1S/C7H5N3O2S.H2O4S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7;1-5(2,3)4/h1-3H,(H2,8,9);(H2,1,2,3,4) |

InChI Key |

SUGVKUPPWZVFDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N.OS(=O)(=O)O |

Related CAS |

82199-10-8 83763-49-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-1,3-benzothiazol-2-amine typically involves the nitration of 1,3-benzothiazol-2-amine. This can be achieved through the reaction of 1,3-benzothiazol-2-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling due to the corrosive nature of the acids involved .

Industrial Production Methods

Industrial production of 6-nitro-1,3-benzothiazol-2-amine may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

6-nitro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 1,3-benzothiazol-2-amine.

Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Intermediate for Dyes

One of the primary applications of 6-nitro-1,3-benzothiazol-2-amine is as an intermediate in the production of azo dyes and disperse dyes. The compound can be used directly without further purification in dye synthesis processes .

Table 1: Applications of 6-Nitro-1,3-benzothiazol-2-amine in Dye Production

| Application Type | Description |

|---|---|

| Azo Dyes | Used as a precursor for various azo compounds due to its reactive amino group. |

| Disperse Dyes | Acts as an intermediate in the synthesis of disperse dyes, enhancing color stability and vibrancy. |

Medicinal Chemistry

Recent studies have highlighted the biological activities of derivatives of 6-nitro-1,3-benzothiazol-2-amine. These derivatives have shown promise in various therapeutic areas:

- Antitumor Activity : Certain derivatives demonstrate significant antitumor effects against various cancer cell lines .

- Antibacterial Properties : Compounds derived from 6-nitro-1,3-benzothiazol-2-amine exhibit moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Biological Activities of Derivatives

Case Study 1: Antitumor Activity Evaluation

A study conducted on various derivatives of 6-nitro-1,3-benzothiazol-2-amine assessed their antitumor properties using in vitro assays. The results indicated that specific modifications enhanced cytotoxicity against breast cancer cells significantly compared to standard treatments .

Case Study 2: Antibacterial Screening

In another investigation, a series of synthesized compounds based on 6-nitro-1,3-benzothiazol-2-amine were evaluated for their antibacterial efficacy using the serial dilution method. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 6-nitro-1,3-benzothiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The benzothiazole ring can also interact with various molecular targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Comparison with Sulfonic Acid Derivatives

- 2-Amino-6-benzothiazolesulfonic acid (C₇H₆N₂O₃S₂) is synthesized via sulfonation reactions, where sulfuric acid introduces the -SO₃H group . Unlike nitro groups, sulfonic acid substituents drastically increase hydrophilicity, making these compounds suitable for aqueous-phase reactions .

Antimicrobial Activity

- 6-Nitro-1,3-benzothiazol-2-amine and 6-methyl-1,3-benzothiazol-2-amine exhibit potent antibacterial effects against Staphylococcus aureus and Escherichia coli . The nitro group enhances electron-deficient character, improving interaction with microbial enzymes .

- Benzoxazole analogs (e.g., 6-nitro-1,3-benzoxazol-2-amine) show comparable activity but differ in pharmacokinetics due to oxygen's electronegativity versus sulfur .

Enzyme Inhibition

- 6-Nitro-1,3-benzothiazol-2-amine covalently inhibits histone methyltransferases (e.g., NSD1) by forming adducts with catalytic cysteine residues .

Physicochemical Properties and Solubility

- Nitro vs. Sulfonic Acid Groups: Nitro-substituted compounds (e.g., 6-nitro-1,3-benzothiazol-2-amine) are less water-soluble but more lipophilic, favoring blood-brain barrier penetration . Sulfonic acid derivatives exhibit high solubility, ideal for intravenous formulations .

- Methylthio Substituents : Compounds like 2-(methylthio)-1,3-benzothiazol-6-amine balance lipophilicity and metabolic stability, enhancing oral bioavailability .

Biological Activity

6-Nitro-1,3-benzothiazol-2-amine (NBTA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. When combined with sulfuric acid, this compound's properties may be altered, enhancing its biological efficacy. This article reviews the available literature on the biological activity of NBTA, including its synthesis, mechanisms of action, and potential therapeutic applications.

NBTA is characterized by its nitro group at the 6-position of the benzothiazole ring. The synthesis typically involves nitration processes using a mixture of nitric and sulfuric acids to introduce the nitro group onto the benzothiazole framework. This method has been shown to yield high purity compounds suitable for further biological evaluation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of NBTA and its derivatives. For example, compounds derived from benzothiazole scaffolds have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.62 μg/mL . These findings suggest that NBTA could serve as a lead compound in the development of new anti-TB agents.

Antitumor Activity

The antitumor potential of NBTA has been explored in various cancer cell lines. Research indicates that modifications at the C-6 position of the benzothiazole ring can enhance antiproliferative activity against tumor cells. For instance, introducing specific substituents has been associated with improved selectivity and potency against different types of cancer .

| Compound | Antitumor Activity | Selectivity Index |

|---|---|---|

| NBTA | Moderate | >10 |

| Modified NBTA | High | >20 |

The proposed mechanism through which NBTA exerts its biological effects includes the inhibition of key cellular pathways involved in proliferation and survival. The compound may interfere with tyrosine kinase signaling pathways, which are critical in cancer cell growth and survival . Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial properties.

Case Studies

-

Antimycobacterial Screening :

A study evaluated a series of benzothiazole derivatives, including NBTA, for their activity against Mtb. The results indicated that certain derivatives exhibited selective inhibition against Mtb without affecting non-tuberculous mycobacteria (NTMs), highlighting their potential as targeted therapies . -

Antitumor Efficacy :

In vitro studies on modified NBTA derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to unmodified compounds. The modifications included changing substituents on the benzothiazole ring, which significantly impacted their antitumor efficacy and selectivity .

Q & A

Basic Research Questions

Q. What catalytic systems are effective for synthesizing 6-nitro-1,3-benzothiazol-2-amine using sulfuric acid derivatives?

- Methodological Answer : Solid acid catalysts like Molybdate Sulfuric Acid (MSA) or Tungstate Sulfuric Acid (TSA) can replace traditional sulfuric acid to improve reaction efficiency and reduce corrosion. For example, MSA has been shown to catalyze heterocyclic compound synthesis (e.g., benzimidazoles) via condensation reactions under solvent-free conditions, achieving high yields (>85%) . Optimize reaction parameters by testing catalyst loading (5–20 mol%), temperature (60–90°C), and solvent vs. solvent-free conditions. Ethanol or ethyl acetate may enhance selectivity for nitro-substituted products .

Q. How can the crystalline structure of 6-nitro-1,3-benzothiazol-2-amine complexes be characterized?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX software suite) for precise structural determination. SHELXL is widely employed for refining small-molecule structures, even with high-resolution or twinned data. Pair this with spectroscopic methods:

- NMR : Analyze proton environments to confirm nitro and amine group positions.

- HPLC : Monitor purity using columns optimized for sulfonamide analogs (e.g., C18 reverse-phase with acetonitrile/water gradients) .

Advanced Research Questions

Q. What is the role of 6-nitro-1,3-benzothiazol-2-amine in sulfuric acid-amine atmospheric nucleation?

- Methodological Answer : In urban environments, sulfuric acid (H₂SO₄) reacts with amines to form clusters that initiate particle formation. The nitro-benzothiazol-amine derivative may enhance nucleation by stabilizing H₂SO₄ clusters via hydrogen bonding or dipole interactions. Experimental studies in Beijing show that amine-H₂SO₄ collisions dominate nucleation rates, with aerosol concentrations critically influencing scavenging dynamics . To test this, use flow reactor experiments with controlled H₂SO₄ vapor and amine concentrations, coupled with nano-DMA for particle size distribution analysis .

Q. How do computational models predict the stability of sulfuric acid-amine clusters involving nitro-benzothiazole derivatives?

- Methodological Answer : Apply quantum chemical calculations (e.g., B3LYP/CBSB7 for geometries, RI-CC2/aug-cc-pV(T+d)Z for energies) to calculate cluster formation free energies. For example, dimethylamine forms more stable clusters with H₂SO₄ than NH₃, but steric hindrance from the nitro group in 6-nitro-benzothiazol-2-amine may reduce binding efficiency. Use the Atmospheric Cluster Dynamics Code (ACDC) to simulate growth pathways and compare with experimental nucleation rates .

Q. How can contradictions between experimental and theoretical nucleation rates for H₂SO₄-amine systems be resolved?

- Methodological Answer : Discrepancies arise because classical nucleation theory (CNT) overestimates the critical cluster size. Empirical power-law models (e.g., J = K[H₂SO₄]²) better fit atmospheric data, suggesting two H₂SO₄ molecules in critical clusters. For nitro-benzothiazol-amine systems, revise CNT parameters using collision rate corrections and cluster evaporation rates derived from FTICR-MS studies .

Q. What strategies optimize solvent-free synthesis of benzothiazole derivatives using solid acid catalysts?

- Methodological Answer : Nano-sized catalysts (e.g., nano-ASA) improve surface area and reduce reaction times. For 6-nitro-1,3-benzothiazol-2-amine:

- Catalyst Screening : Compare TSA, MSA, and Xanthan Sulfuric Acid (XSA) for yield and selectivity.

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 20-minute synthesis of α-aminonitriles at 300W) .

- Mechanistic Analysis : Identify intermediates via LC-MS to optimize stepwise condensation and nitro-group incorporation .

Methodological Considerations

- Data Contradictions : When nucleation rates deviate from models, validate H₂SO₄ concentrations via titration and amine purity via GC-MS. Account for aerosol scavenging effects using coagulation sinks .

- Synthesis Reproducibility : Document catalyst recycling efficiency (e.g., XSA retains >90% activity after 5 cycles) and solvent-free reaction homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.